molecular formula C22H20Cl2F3N3 B3033472 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine CAS No. 1025724-79-1

4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine

Cat. No.: B3033472
CAS No.: 1025724-79-1
M. Wt: 454.3 g/mol
InChI Key: IDOVNQSYGBYHGV-UHFFFAOYSA-N
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Description

4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with a dichlorophenyl group and a piperidine ring substituted with a trifluoromethylphenyl group. Its unique structure makes it a subject of interest in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by the introduction of the dichlorophenyl group. The piperidine ring is then synthesized separately and coupled with the pyrazole derivative using a suitable linker, such as a benzyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine shares structural similarities with other pyrazole and piperidine derivatives, such as:
    • 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine
    • 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}morpholine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2F3N3/c23-17-4-5-18(19(24)11-17)21-12-20(28-29-21)15-6-8-30(9-7-15)13-14-2-1-3-16(10-14)22(25,26)27/h1-5,10-12,15H,6-9,13H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOVNQSYGBYHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301121529
Record name 4-[5-(2,4-Dichlorophenyl)-1H-pyrazol-3-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025724-79-1
Record name 4-[5-(2,4-Dichlorophenyl)-1H-pyrazol-3-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025724-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(2,4-Dichlorophenyl)-1H-pyrazol-3-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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